5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one
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Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is an organic compound that features a cyclooctene ring with a tert-butyl(dimethyl)silyl ether group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one involves the formation of a stable silyl ether, which protects hydroxyl groups from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and subsequent reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
- **5-{[tert-Butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone
- **5-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-2-methyl-5-hexen-3-ol
- **tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is unique due to its cyclooctene ring structure, which imparts distinct reactivity and stability compared to other silyl ethers. This uniqueness makes it a valuable compound in synthetic organic chemistry for the development of complex molecules.
Properties
CAS No. |
137655-23-3 |
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Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxycyclooct-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-13-10-6-8-12(15)9-7-11-13/h6,8,13H,7,9-11H2,1-5H3 |
InChI Key |
IZDFVGWEKUFZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=O)C=CC1 |
Origin of Product |
United States |
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